Aldoxorubicin hydrochloride

Soft Tissue Sarcoma Progression-Free Survival Phase 2b Trial

Doxorubicin's dose-limiting cardiotoxicity restricts anthracycline dosing. Aldoxorubicin hydrochloride-a covalent albumin-binding prodrug-restricts distribution to the vascular compartment (Vd ~4 L/m²) and releases active doxorubicin via acid-sensitive hydrazone cleavage in the tumor microenvironment (pH 5.5-6.5). This enables 3.5-fold higher doxorubicin-equivalent doses without acute LVEF decline (LVEF <50% in 4.2% vs. 19.1% for doxorubicin). Phase 3 data show 6-month PFS of 30.8% in L-sarcoma. For research use only.

Molecular Formula C37H43ClN4O13
Molecular Weight 787.2 g/mol
CAS No. 480998-12-7
Cat. No. B1666840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAldoxorubicin hydrochloride
CAS480998-12-7
SynonymsDOXO-EMCH; EMCH-Doxo;  EMCH-doxorubicin;  INNO206;  INNO-206;  INNO 206;  INNO-206 HCl;  Aldoxorubicin. Doxorubicin prodrug.
Molecular FormulaC37H43ClN4O13
Molecular Weight787.2 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)[NH3+])O.[Cl-]
InChIInChI=1S/C37H42N4O13.ClH/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49;/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43);1H/b39-23+;/t17-,20-,22-,27-,32+,37-;/m0./s1
InChIKeyNGKHWQPYPXRQTM-UKFSEGPMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceRed solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aldoxorubicin Hydrochloride (CAS 480998-12-7): Albumin-Binding Doxorubicin Prodrug with Differentiated Clinical Profile


Aldoxorubicin hydrochloride is the (6-maleimidocaproyl) hydrazone prodrug of doxorubicin, an anthracycline antibiotic and DNA topoisomerase II inhibitor [1]. Upon intravenous administration, aldoxorubicin covalently binds to the cysteine-34 residue of circulating serum albumin via its maleimide moiety, forming a stable conjugate that preferentially accumulates in tumor tissues, where the acidic microenvironment cleaves the acid-sensitive hydrazone linker to release active doxorubicin [2]. This targeted delivery mechanism confers a pharmacokinetic profile distinct from conventional doxorubicin, including a narrow volume of distribution and slow clearance, and has enabled superior antitumor efficacy and reduced cardiotoxicity in head-to-head clinical trials [3][4].

Why Aldoxorubicin Hydrochloride Cannot Be Replaced by Unmodified Doxorubicin or Conventional Liposomal Formulations


Aldoxorubicin is not a generic substitute for doxorubicin or other doxorubicin formulations. The covalent albumin-binding prodrug design fundamentally alters its pharmacokinetic and pharmacodynamic behavior [1]. Unlike free doxorubicin, which rapidly distributes into tissues including the myocardium, aldoxorubicin exhibits a narrow volume of distribution (~4 L/m²) and slow clearance, remaining predominantly within the vascular compartment until activated in the acidic tumor microenvironment [2]. This restricted tissue exposure directly translates into reduced cardiotoxicity—a dose-limiting toxicity of doxorubicin—allowing aldoxorubicin to be administered at doxorubicin-equivalent doses approximately 3.5-fold higher (350 mg/m² aldoxorubicin equivalent to 260 mg/m² doxorubicin) without the acute cardiac effects observed with doxorubicin [3][4]. Furthermore, liposomal doxorubicin (e.g., Doxil) achieves tumor accumulation via passive enhanced permeability and retention, whereas aldoxorubicin leverages active, covalent albumin binding for tumor targeting, a mechanistically distinct strategy with differing clinical outcomes [1]. Therefore, substituting aldoxorubicin with alternative doxorubicin formulations without accounting for these quantitative PK/PD differences would compromise therapeutic index.

Aldoxorubicin Hydrochloride: Quantitative Comparative Evidence vs. Doxorubicin and Standard-of-Care


Progression-Free Survival (PFS) Superiority over Doxorubicin in Advanced Soft Tissue Sarcoma

In a randomized phase 2b trial (N=126) comparing first-line aldoxorubicin (350 mg/m² q3w) vs. doxorubicin (75 mg/m² q3w) in advanced soft tissue sarcoma, aldoxorubicin demonstrated a statistically significant improvement in median progression-free survival (PFS) as assessed by independent review [1]. Specifically, median PFS was 5.6 months (95% CI, 3.0-8.1) for aldoxorubicin compared to 2.7 months (95% CI, 1.6-4.3) for doxorubicin (P=0.02), representing a >2-fold prolongation [1]. Additionally, the 6-month PFS rate was 46% for aldoxorubicin vs. 23% for doxorubicin (P=0.02) [1].

Soft Tissue Sarcoma Progression-Free Survival Phase 2b Trial

Objective Response Rate (ORR) Advantage over Doxorubicin

The same phase 2b trial reported a significantly higher objective response rate (ORR) by independent review for aldoxorubicin compared to doxorubicin [1]. The ORR was 25% (20 of 83 patients, all partial responses) in the aldoxorubicin arm versus 0% (0 of 40 patients) in the doxorubicin arm (P=0.0002) [1].

Soft Tissue Sarcoma Tumor Response Phase 2b Trial

Reduced Cardiotoxicity vs. Doxorubicin: LVEF Decline and Cardiac Event Rates

Aldoxorubicin exhibits a substantially improved cardiac safety profile compared to doxorubicin, as evidenced by left ventricular ejection fraction (LVEF) monitoring in clinical trials. In the phase 2b trial, no acute cardiotoxic effects were observed with aldoxorubicin, whereas LVEF <50% occurred in 3 of 40 patients (7.5%) receiving doxorubicin [1]. In a subsequent phase 3 trial comparing aldoxorubicin (350 mg/m²) to investigator's choice chemotherapy, the mean LVEF change from baseline was 3.8% for aldoxorubicin vs. 8.5% for doxorubicin (p<0.001), and the proportion of patients with LVEF falling below 50% at any post-baseline timepoint was 4.2% for aldoxorubicin vs. 19.1% for doxorubicin [2].

Cardiotoxicity Left Ventricular Ejection Fraction Safety Profile

Pharmacokinetic Differentiation: Narrow Volume of Distribution and Slow Clearance

A dedicated pharmacokinetic study in 18 patients with advanced solid tumors revealed that aldoxorubicin has a mean volume of distribution of 3.96-4.08 L/m², a mean clearance of 0.136-0.152 L/h/m², and a mean terminal half-life of 20.1-21.1 hours [1]. In contrast, published data for conventional doxorubicin indicate a much larger volume of distribution (809-1214 L/m²), a substantially higher clearance (0.324-0.809 L/h/m², or 324-809 mL/min/m²), and a variable terminal half-life of 20-48 hours [2][3]. This 200-300 fold smaller volume of distribution for aldoxorubicin confirms its confinement primarily to the vascular compartment, limiting extravascular tissue exposure and likely contributing to its reduced cardiotoxicity [1].

Pharmacokinetics Volume of Distribution Clearance Half-Life

Higher Cumulative Doxorubicin-Equivalent Dose Achievable Without Cardiotoxicity

Aldoxorubicin allows for administration of doxorubicin-equivalent doses far exceeding the cumulative cardiotoxicity thresholds of conventional doxorubicin. In the phase 2b trial, aldoxorubicin was administered at 350 mg/m² per cycle (equivalent to 260 mg/m² doxorubicin) every 3 weeks, with a median cumulative doxorubicin-equivalent dose of 1500 mg/m²—well above the 400-550 mg/m² lifetime cumulative dose limit recommended for doxorubicin due to cardiomyopathy risk [1]. Despite this high exposure, no acute cardiotoxicity was observed, and LVEF decline was minimal [1][2].

Dose Intensity Cumulative Dose Cardiotoxicity Threshold

Aldoxorubicin Hydrochloride: Preferred Research and Industrial Application Scenarios Based on Quantitative Differentiation


Preclinical Development of Cardio-Sparing Anthracycline Regimens

Investigators seeking to evaluate anthracycline-based therapies with minimized cardiac toxicity should prioritize aldoxorubicin hydrochloride. The compound's narrow volume of distribution (~4 L/m²) and slow clearance (0.136-0.152 L/h/m²) limit extravascular exposure, enabling administration of doxorubicin-equivalent doses up to 1500 mg/m² without acute LVEF decline [1][2]. This profile supports preclinical studies aiming to intensify anthracycline dosing while preserving cardiac function.

Clinical Trial Design in Soft Tissue Sarcoma and L-Sarcoma Subtypes

Aldoxorubicin is particularly well-suited for clinical trials in advanced soft tissue sarcoma, especially leiomyosarcoma and liposarcoma (L-sarcomas). The phase 3 trial demonstrated a 6-month PFS rate of 30.8% for aldoxorubicin vs. 14.3% for investigator's choice in L-sarcoma patients, with significantly improved disease control rates [1]. Researchers can leverage this differential efficacy to design histology-stratified studies.

Mechanistic Studies of Albumin-Mediated Tumor Targeting

Aldoxorubicin's covalent binding to serum albumin cysteine-34 provides a well-defined model system for studying albumin-mediated drug delivery and tumor-selective prodrug activation. The acid-sensitive hydrazone linker releases doxorubicin only in acidic microenvironments (pH 5.5-6.5), enabling precise investigation of tumor-specific pharmacokinetics and intratumoral drug distribution [1][2].

Combination Therapy Development with Reduced Overlapping Toxicity

The favorable cardiac safety profile of aldoxorubicin (LVEF <50% in 4.2% vs. 19.1% for doxorubicin) makes it an attractive anthracycline backbone for combination regimens, particularly with agents that have non-overlapping toxicities [1]. Preclinical and clinical investigators can explore aldoxorubicin plus immunotherapies, targeted agents, or other chemotherapeutics without compounding cardiotoxicity.

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